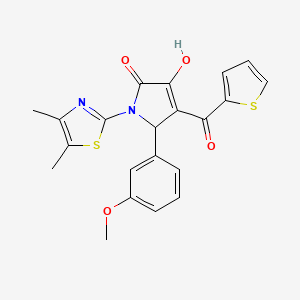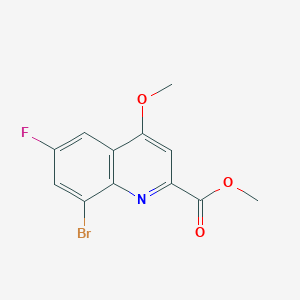
8-溴-6-氟-4-甲氧基喹啉-2-羧酸甲酯
描述
科学研究应用
Methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
准备方法
The synthesis of Methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Fluorination: The fluorine atom is introduced using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methoxylation: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.
Carboxylation: The carboxylate group is introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using continuous flow reactors and automated systems for large-scale synthesis .
化学反应分析
Methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can undergo oxidation reactions to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced quinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
作用机制
The mechanism of action of Methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the interactions .
相似化合物的比较
Methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate can be compared with other quinoline derivatives, such as:
Methyl 8-chloro-6-fluoro-4-methoxyquinoline-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 8-bromo-6-chloro-4-methoxyquinoline-2-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
Methyl 8-bromo-6-fluoro-4-hydroxyquinoline-2-carboxylate: Similar structure but with a hydroxy group instead of a methoxy group.
The uniqueness of Methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate lies in its specific combination of bromine, fluorine, and methoxy groups, which confer distinct chemical and biological properties .
属性
IUPAC Name |
methyl 8-bromo-6-fluoro-4-methoxyquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO3/c1-17-10-5-9(12(16)18-2)15-11-7(10)3-6(14)4-8(11)13/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDMZIQDJNENRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC2=C1C=C(C=C2Br)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzo[d][1,3]dioxol-5-yl(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)methanone](/img/structure/B2428225.png)
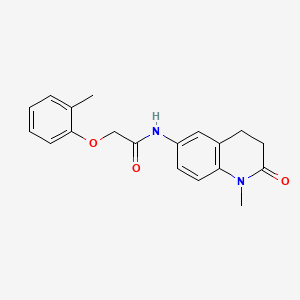
![[5-(2-Bromo-4-nitrophenyl)furan-2-yl]methanol](/img/structure/B2428228.png)
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2428229.png)
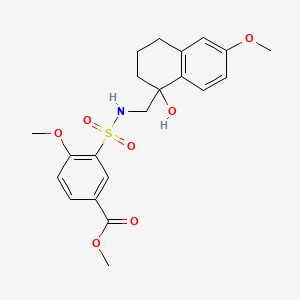
![N-[3-(dimethylamino)-2,2-dimethylpropyl]piperidine-4-carboxamide](/img/structure/B2428235.png)
![3-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2428237.png)

![2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(o-tolyl)acetamide](/img/new.no-structure.jpg)
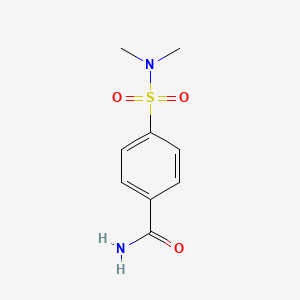
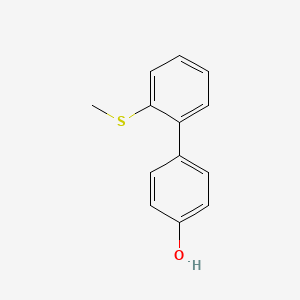
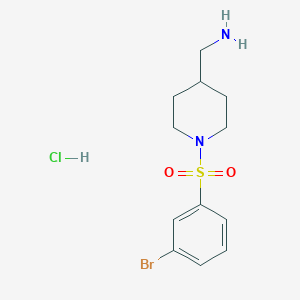
![2-[2-Amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetic acid hydrobromide](/img/structure/B2428245.png)
